3-(6-Amino-9H-purin-9-yl)propanoic acid can be synthesized by reacting 6-chloropurine with bromoacetaldehyde diethyl acetal to yield 6-chloro-9-(2,2-diethoxyethyl)purine. [] This intermediate is subsequently treated with primary or secondary amines to obtain N6-substituted adenines. Hydrolysis of these compounds, followed by treatment with potassium cyanide and acid hydrolysis, yields the desired 3-(6-amino-9H-purin-9-yl)propanoic acid. []
The molecular structure of 3-(6-amino-9H-purin-9-yl)propanoic acid consists of an adenine moiety linked to a propanoic acid group via a three-carbon chain. The molecule exhibits structural features common to both purine nucleobases and carboxylic acids, allowing it to engage in various intermolecular interactions such as hydrogen bonding and π-π stacking. [, ]
The mechanism of action for 3-(6-amino-9H-purin-9-yl)propanoic acid is dependent on the specific application. As a building block in coordination chemistry, it utilizes its multiple donor atoms to bind to metal ions and direct the formation of supramolecular architectures. [] In medicinal chemistry, its potential therapeutic effects could stem from interactions with biological targets such as enzymes or receptors, but this aspect requires further investigation.
3-(6-Amino-9H-purin-9-yl)propanoic acid has proven to be a versatile ligand in the field of coordination chemistry. Its ability to coordinate with various transition metals has led to the creation of diverse metal-organic frameworks with interesting structural topologies. [] For example, reaction with silver salts yielded frameworks containing dimeric, tetrameric, and pentameric metallacycles, while complexation with copper resulted in discrete dimers or 1D coordination polymers depending on the counterion used. [] These findings highlight the potential of this modified purine ligand for designing novel materials with tailored properties.
The structural similarity of the adenine core to naturally occurring nucleosides makes it a promising starting point for designing nucleoside analogs with antiviral properties. Several research articles describe the synthesis and evaluation of modified purine nucleosides as antiviral agents. [, , , , , , ] While these studies do not directly investigate 3-(6-amino-9H-purin-9-yl)propanoic acid, they showcase the potential of modifying the adenine scaffold to target viral enzymes and inhibit viral replication.
Compounds targeting specific enzymes involved in cancer cell growth and proliferation are of great interest in medicinal chemistry. One example is the development of choline kinase inhibitors, where the adenine moiety, similar to the structure of 3-(6-amino-9H-purin-9-yl)propanoic acid, was a key component. [] Modifying the adenine core with various substituents allowed the modulation of physicochemical properties and improved their antiproliferative activity against cancer cell lines.
The adenine scaffold has also been explored for developing anti-inflammatory agents. One study focused on an AMP-activated protein kinase (AMPK) agonist that incorporated an adenine moiety similar to that of 3-(6-amino-9H-purin-9-yl)propanoic acid. [] This compound enhanced ABCA1 expression and cholesterol efflux, suggesting its potential for treating atherosclerosis and other inflammatory conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2